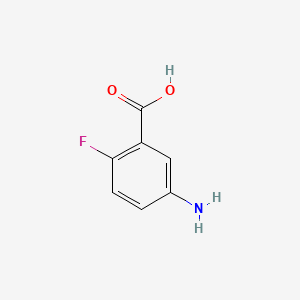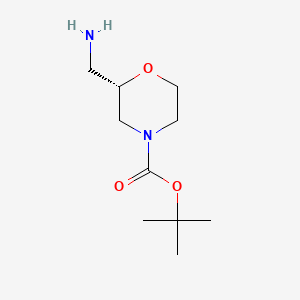
5-Amino-2-fluorobenzoic acid
概要
説明
5-Amino-2-fluorobenzoic acid is a specialty chemical used as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is a white to off-white powder with a molecular formula of C7H6FNO2 and a molecular weight of 155.13 g/mol . This compound is known for its unique chemical properties, making it valuable in different fields such as materials science, organic chemistry, and biochemistry.
科学的研究の応用
5-Amino-2-fluorobenzoic acid is widely used in scientific research due to its unique properties :
Chemistry: It serves as a building block in the synthesis of complex organic compounds.
Biology: The compound is used in the development of fluorescent probes and dyes.
Medicine: It is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen, mefenamic acid, and meclofenamic acid.
Industry: The compound is used in the production of herbicides like florasulam, which controls broad-leaved weeds and grasses in cereal crops.
作用機序
Target of Action
The primary targets of 5-Amino-2-fluorobenzoic acid are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are lipid compounds that have diverse effects on various bodily functions such as inflammation, pain, and fever .
Mode of Action
This compound interacts with its targets, the COX enzymes, by blocking their action . This blocking action prevents the production of prostaglandins, thereby alleviating symptoms of inflammation, pain, and fever .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway . By blocking the action of COX enzymes, this compound inhibits the conversion of arachidonic acid to prostaglandins . This results in the reduction of prostaglandins, which are key mediators of inflammation, pain, and fever .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, pain, and fever . By inhibiting the production of prostaglandins, the compound can alleviate these symptoms, which are often associated with various diseases and conditions .
Safety and Hazards
生化学分析
Biochemical Properties
5-Amino-2-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of styrylquinazolinones, which are potential anticancer agents . It interacts with various enzymes and proteins, including those involved in peptide synthesis. The compound’s interactions with these biomolecules are primarily through its amino and carboxyl functional groups, which facilitate binding and catalysis in biochemical reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the tryptophan pathway in yeast, leading to the production of 5-Fluorotryptophan, which is toxic to cells . This compound’s impact on cell function includes alterations in metabolic pathways and potential cytotoxic effects, making it a valuable tool in studying cellular responses to metabolic stress .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It acts as an antimetabolite in the tryptophan pathway, leading to the production of toxic metabolites such as 5-Fluorotryptophan . This interaction results in enzyme inhibition and changes in gene expression, ultimately affecting cellular function and viability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can influence cellular responses over extended periods . Long-term exposure to this compound may lead to cumulative effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant cytotoxic effects . Threshold effects have been observed, where a specific dosage level results in a marked increase in toxicity. High doses of this compound can cause adverse effects, including tissue damage and metabolic disturbances .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes and cofactors in the tryptophan pathway, leading to the production of metabolites such as 5-Fluorotryptophan . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells . The transport mechanisms ensure that this compound reaches its site of action, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it can interact with enzymes and proteins involved in metabolic processes . This localization is crucial for its activity and function, as it ensures that this compound is present in the right cellular context to exert its effects .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 5-Amino-2-fluorobenzoic acid typically involves the use of 4-fluoroaniline as a raw material. The synthetic route includes the following steps :
Condensation Reaction: 4-fluoroaniline reacts with hydrated chloral and oxammonium hydrochloride to obtain N-(4-fluorophenyl)-2-(hydroxyimide) acetamide.
Cyclization: The intermediate undergoes cyclization in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone.
Oxidation: Finally, under alkaline conditions using oxydol, the diketone is oxidized to yield this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. Advanced technology and strict quality control are employed to ensure the purity and consistency of the product .
化学反応の分析
Types of Reactions
5-Amino-2-fluorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and fluorine groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxydol and other peroxides.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various derivatives used in pharmaceuticals and agrochemicals .
類似化合物との比較
5-Amino-2-fluorobenzoic acid can be compared with other similar compounds such as :
- 2-Amino-5-bromobenzoic acid
- 2-Amino-4-bromobenzoic acid
- 2-Amino-5-chloro-3-methylbenzoic acid
Uniqueness
The presence of both amino and fluorine groups in this compound provides unique reactivity and properties that are not found in its analogs. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
特性
IUPAC Name |
5-amino-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGAIOJWQDRBRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371016 | |
| Record name | 5-Amino-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56741-33-4 | |
| Record name | 5-Amino-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Amino-2-fluorobenzoic acid in synthesizing fluoroquinolone antibiotics?
A: this compound serves as a crucial starting material in the synthesis of certain fluoroquinolones. [, ] The Gould-Jacobs reaction pathway utilizes this compound to build the core quinoline ring system found in these antibiotics. For example, it reacts with 2-aminophenol or 2-aminothiophenol to yield the corresponding benzoxazole or benzothiazole derivatives, which are then further modified to obtain the final fluoroquinolone structure. [] You can find detailed synthetic procedures in the referenced research papers.
Q2: How does this compound enhance the performance of perovskite solar cells?
A: Research indicates that incorporating this compound into perovskite precursor solutions improves both the efficiency and stability of the resulting solar cells. [] The molecule acts as a multifunctional additive, with its -COOH, -NH2, and -F groups playing crucial roles in passivating defects within the perovskite structure. This passivation reduces nonradiative recombination, improves film crystallinity, and enhances charge carrier mobility, ultimately leading to increased power conversion efficiency and prolonged device lifespan.
Q3: Are there any known applications of this compound in fungicidal compound synthesis?
A: Yes, research suggests that derivatives of this compound contribute to the synthesis of fungicidal compounds. Specifically, the compound plays a role in preparing a fungicidal compound (I) by reacting with crotonaldehyde under specific conditions. [] This reaction highlights the versatility of this compound as a building block in synthesizing various biologically active molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














